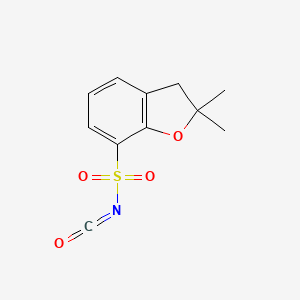
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl isocyanate
Cat. No. B8637182
Key on ui cas rn:
89819-26-1
M. Wt: 253.28 g/mol
InChI Key: CUIBPTDIGVDIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04634465
Procedure details


8 g of N-(2,3-dihydro-2,2-dimethylbenzo[b]furan-7-ylsulfonyl)-N'-methylurea are dispersed in 400 ml of absolute chlorobenzene and the dispersion is saturated with phosgene at about 130° C., whereupon a clear solution forms. The solvent is then destilled off in vacuo, with the exclusion of moisture, to give 2,3-dihydro-2,2-dimethylbenzo[b]furan-7-ylsulfonylisocyanate in the form of an oil, which can be used without further purification for obtaining the fused N-phenylsulfonyl-N'-pyrimidinylureas and N-phenylsulfonyl-N'-triazinylureas of the formula I.
Name
N-(2,3-dihydro-2,2-dimethylbenzo[b]furan-7-ylsulfonyl)-N'-methylurea
Quantity
8 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[O:6][C:5]2[C:7]([S:11]([NH:14][C:15](NC)=[O:16])(=[O:13])=[O:12])=[CH:8][CH:9]=[CH:10][C:4]=2[CH2:3]1.C(Cl)(Cl)=O>ClC1C=CC=CC=1>[CH3:1][C:2]1([CH3:19])[O:6][C:5]2[C:7]([S:11]([N:14]=[C:15]=[O:16])(=[O:12])=[O:13])=[CH:8][CH:9]=[CH:10][C:4]=2[CH2:3]1
|
Inputs


Step One
|
Name
|
N-(2,3-dihydro-2,2-dimethylbenzo[b]furan-7-ylsulfonyl)-N'-methylurea
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)NC(=O)NC)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)N=C=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
